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Introduction

BAY x 3702, also known as Repinotan, is a potent and selective full agonist of the serotonin 5-

HT1A receptor.[1][2][3][4] Developed by Bayer, this aminomethylchroman derivative has been

extensively investigated for its neuroprotective properties, particularly in the context of acute

ischemic stroke and traumatic brain injury.[5][6] Repinotan readily crosses the blood-brain

barrier, allowing for rapid distribution to the central nervous system.[2][7] While it showed

promise in preclinical studies, its development for stroke was halted after Phase II/III clinical

trials did not demonstrate sufficient efficacy.[2][6][8] However, research into its other potential

applications, such as counteracting opioid-induced respiratory depression, has continued.[2]

Pharmacology and Mechanism of Action
Repinotan's primary mechanism of action is as a high-affinity, selective, and full agonist at the

5-HT1A receptor subtype.[1][2][3] Its neuroprotective effects are believed to be mediated

through several interconnected pathways initiated by the activation of this receptor.

The binding of Repinotan to both presynaptic and postsynaptic 5-HT1A receptors leads to the

activation of G protein-coupled inwardly rectifying potassium (K+) channels.[2][8][9] This results

in neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the

excitatory neurotransmitter glutamate.[2][8][9] This reduction in glutamate-induced excitotoxicity

is a key aspect of its neuroprotective effect.[10]
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Beyond this primary mechanism, Repinotan has been shown to influence several downstream

signaling cascades and cellular processes:

Anti-apoptotic Pathways: Repinotan has been reported to activate the anti-apoptotic

phosphatidylinositol 3-kinase (PI-3K) pathway.[1][4] It also affects the death-inhibiting protein

Bcl-2 and suppresses the activity of caspase-3 through MAPK and PKCα signaling.[8][9][11]

Neurotrophic Factor Modulation: The compound has been shown to increase the release of

the neurite extension factor S-100 beta and Nerve Growth Factor (NGF).[1][8][9][11][12]

Dopaminergic System Modulation: Repinotan increases the activity of dopamine neurons in

the ventral tegmental area and dopamine release in the medial prefrontal cortex.[2]

The following diagram illustrates the proposed signaling pathway of Repinotan.
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Caption: Proposed signaling pathway of Repinotan (BAY x 3702).

Quantitative Data
Binding Affinities (Ki values)
Repinotan demonstrates high affinity for the 5-HT1A receptor and lower affinity for other

receptor types.
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Receptor Tissue Source Ki (nM)

5-HT1A Calf Hippocampus 0.19[13]

Rat Cortex 0.25[13]

Human Cortex 0.25[13]

Rat Hippocampus 0.59[13]

5-HT7 - 6[13]

α1-adrenergic - 6[13]

α2-adrenergic - 7[13]

5-HT1D - 36[13]

Dopamine D2 - 48[13]

Dopamine D4 - 91[13]

Sigma sites - 176[13]

5-HT2C - 310[13]

Efficacy in Animal Models of Stroke and Traumatic Brain
Injury
Repinotan has shown significant neuroprotective efficacy in various animal models.
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Model Administration Dose
Timing of
Administration

Effect (Infarct
Volume
Reduction)

Permanent

Middle Cerebral

Artery Occlusion

Intravenous

Bolus
3 µg/kg - 73%[14]

Intravenous

Infusion
3 µg/kg/hour - 65%[14]

Intravenous

Infusion
10 µg/kg/hour - 65%[14]

Intravenous

Infusion
10 µg/kg/hour

Delayed by 5

hours
43%[14]

Transient Middle

Cerebral Artery

Occlusion

Intravenous

Infusion
10 µg/kg/hour

Immediately after

occlusion
97%[14]

Intravenous

Infusion
10 µg/kg/hour

Delayed by 5

hours
81%[14]

Acute Subdural

Hematoma

Intravenous

Infusion
3 µg/kg/hour - 65%[14]

Intravenous

Infusion
10 µg/kg/hour - 65%[14]

Intravenous

Infusion
3 µg/kg/hour

Delayed by 5

hours
54%[14]

Pharmacokinetic Parameters
Parameter Species Value

Half-life (t1/2) Rat 0.6 hours[13]

Rhesus Monkey 0.4 hours[13]

Blood-Brain Barrier - Freely crosses[2][7]
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Experimental Protocols
Animal Models of Stroke and Traumatic Brain Injury
The neuroprotective effects of Repinotan were evaluated in established animal models of focal

cerebral ischemia and traumatic brain injury.

Permanent Middle Cerebral Artery Occlusion (pMCAO): This model involves the permanent

blockage of the middle cerebral artery, leading to a consistent and reproducible infarct in the

brain. The efficacy of Repinotan was assessed by administering it as a triple bolus injection

or a continuous intravenous infusion.[14]

Transient Middle Cerebral Artery Occlusion (tMCAO): In this model, the middle cerebral

artery is temporarily occluded and then reperfused, mimicking the conditions of some human

strokes. Repinotan was administered immediately after occlusion or with a delay to evaluate

its therapeutic window.[14]

Acute Subdural Hematoma: This model of traumatic brain injury involves the induction of a

hematoma in the subdural space. The neuroprotective effect of Repinotan was quantified by

the reduction in infarct volume.[14]

The following diagram outlines a general experimental workflow for these animal studies.
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Caption: General experimental workflow for in vivo neuroprotection studies.

In Vitro Apoptosis Assays
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The anti-apoptotic effects of Repinotan were investigated in primary neuronal cultures.

Cell Culture: Primary cultures of hippocampal and cortical neurons were established.[15]

Induction of Apoptosis: Apoptosis was induced using agents like staurosporine (25 nM) or

through serum deprivation.[12][15]

Treatment: Neurons were pretreated with varying concentrations of Repinotan (e.g., 50 pM

to 1 µM).[15]

Assessment of Apoptosis: Cell death was analyzed 24 hours later by measuring the release

of lactate dehydrogenase (LDH), observing the formation of apoptotic bodies, and detecting

DNA fragmentation.[15]

Antagonist Studies: The specificity of the 5-HT1A receptor-mediated effect was confirmed by

co-administration with a selective antagonist, such as WAY-100635.[15]

The workflow for these in vitro experiments is depicted below.
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Caption: Workflow for in vitro apoptosis assays.

Electrophysiological Studies
The effects of Repinotan on neuronal firing were assessed using electrophysiological

techniques.

Preparation: Studies were conducted on anesthetized rats.
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Recording: Single-unit recordings were taken from dorsal raphe 5-HT neurons and dorsal

hippocampus CA3 pyramidal neurons.[16]

Drug Administration: Repinotan was applied via microiontophoresis or administered

systemically.[16][17]

Outcome Measures: The primary outcome was the change in the firing rate of the neurons.

Antagonist Confirmation: The involvement of the 5-HT1A receptor was confirmed by

administering the antagonist WAY 100635, which reversed the effects of Repinotan.[16][17]

Clinical Trials Overview
Repinotan progressed to Phase II and III clinical trials for the treatment of acute ischemic

stroke and traumatic brain injury.[6]

Phase II (BRAINS Study): A randomized, double-blind, placebo-controlled study evaluated

the safety, tolerability, and dose of Repinotan in patients with acute ischemic stroke.[18]

Patients received a continuous intravenous infusion of 0.5, 1.25, or 2.5 mg/day for 72 hours,

initiated within six hours of symptom onset.[18] The drug was generally well-tolerated, with

headache being the most common adverse event.[18] While not statistically significant, a

trend towards better outcomes was observed in the 1.25 mg/day dose group.[18]

Phase II (Traumatic Brain Injury): A study in patients with severe traumatic brain injury

showed that Repinotan (0.5, 1.25, or 2.50 mg/day for 7 days) had no apparent adverse

effects on intracranial pressure or hemodynamic parameters.[3]

Phase III: Despite the promising preclinical data and acceptable safety profile, subsequent

clinical trials failed to demonstrate sufficient efficacy to warrant further development for acute

stroke.[2][8]

Conclusion
BAY x 3702 (Repinotan) is a well-characterized 5-HT1A receptor full agonist with potent

neuroprotective effects in preclinical models of cerebral ischemia and traumatic brain injury. Its

mechanism of action involves the modulation of neuronal excitability, inhibition of apoptosis,

and influence on neurotrophic factors. While it demonstrated a favorable safety and tolerability
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profile in clinical trials, it ultimately did not show significant efficacy in improving outcomes for

patients with acute ischemic stroke. Nevertheless, the extensive research on Repinotan has

contributed significantly to the understanding of the role of the 5-HT1A receptor in

neuroprotection and continues to be a valuable reference compound in pharmacological

studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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